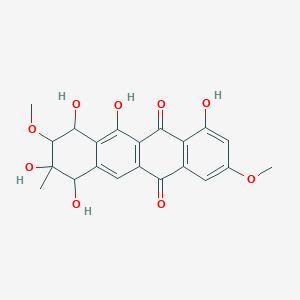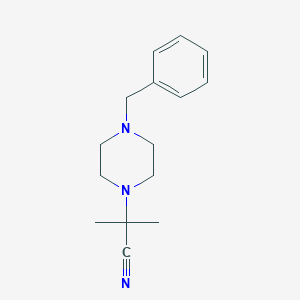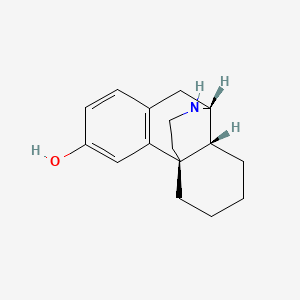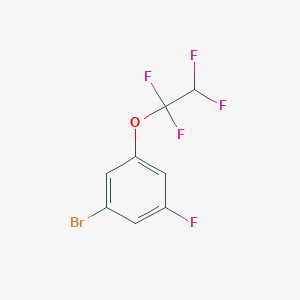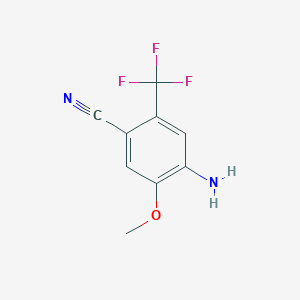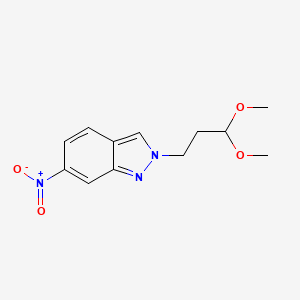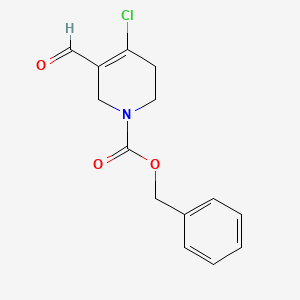
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate
概要
説明
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound known for its unique structure and properties. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethanol and ethyl acetate . This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
準備方法
The synthesis of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole in a 40-50% yield. Industrial production methods may vary, but they generally follow similar organic synthesis routes with optimized conditions for higher yields and purity.
化学反応の分析
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application. For instance, in antiviral research, it may inhibit viral replication by targeting specific viral enzymes or proteins .
類似化合物との比較
Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-indene-1-one: Another compound with a similar core structure but different functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
特性
CAS番号 |
57932-07-7 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
ethyl 2-(3-oxo-1,2-dihydroinden-2-yl)acetate |
InChI |
InChI=1S/C13H14O3/c1-2-16-12(14)8-10-7-9-5-3-4-6-11(9)13(10)15/h3-6,10H,2,7-8H2,1H3 |
InChIキー |
YERDLBXQQCLRQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


